N-Nonyl-N-phenylaniline
Description
Structure
3D Structure
Properties
CAS No. |
15383-23-0 |
|---|---|
Molecular Formula |
C21H29N |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
N-nonyl-N-phenylaniline |
InChI |
InChI=1S/C21H29N/c1-2-3-4-5-6-7-14-19-22(20-15-10-8-11-16-20)21-17-12-9-13-18-21/h8-13,15-18H,2-7,14,19H2,1H3 |
InChI Key |
LVZUNTGFCXNQAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of N Nonyl N Phenylaniline
Established Synthetic Routes for N-Nonyl-N-phenylaniline
Traditional methods for synthesizing this compound have been well-documented, providing reliable pathways to this compound.
One common method for the synthesis of N-alkyldiphenylamines is the reductive alkylation of diphenylamine (B1679370). google.com This process typically involves the reaction of diphenylamine with an aldehyde or ketone in the presence of a reducing agent. rsc.orgyoutube.com For the synthesis of this compound, nonanal (B32974) would be the appropriate aldehyde. The reaction proceeds through the formation of an intermediate enamine or iminium ion, which is then reduced to the final tertiary amine.
A variety of reducing agents can be employed in this reaction. Catalytic hydrogenation is a widely used method. Other reducing agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) can also be effective. youtube.com The choice of reducing agent and reaction conditions can influence the yield and purity of the product.
Table 1: Reductive Alkylation of Diphenylamine
| Reactant 1 | Reactant 2 | Reducing Agent | Product |
| Diphenylamine | Nonanal | H₂/Catalyst | This compound |
The direct N-alkylation of aniline (B41778) or its derivatives with alkyl halides is a fundamental method for preparing N-alkylanilines. youtube.comcapes.gov.br To synthesize this compound via this route, one could envision a two-step process starting from aniline. First, aniline could be mono-nonylated using a nonyl halide (e.g., 1-bromononane (B48978) or 1-iodononane). This would be followed by N-phenylation of the resulting N-nonylaniline. However, a more direct approach would be the N-alkylation of diphenylamine with a nonyl halide. google.com
This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include alkali metal carbonates or hydroxides. The choice of solvent and temperature is crucial for optimizing the reaction rate and minimizing side reactions. A challenge in this method is the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts, although this is less of a concern with secondary amines like diphenylamine compared to primary amines. youtube.com
Novel Synthetic Approaches and Catalyst Development
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for N-alkylation reactions.
The N-alkylation of anilines using alcohols as alkylating agents has gained significant attention as it is an atom-economical process with water as the only byproduct. rsc.org This transformation is often facilitated by transition metal catalysts. Both homogeneous and heterogeneous catalysts have been developed for this purpose. rsc.orgresearchgate.net
Homogeneous catalysts, such as complexes of iridium, ruthenium, nickel, and manganese, have shown high activity and selectivity in the N-alkylation of anilines with alcohols. rsc.orgnih.govacs.org These reactions often proceed via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the aniline. rsc.org
Heterogeneous catalysts, including metal nanoparticles supported on materials like zeolites, metal oxides, or carbon, offer the advantage of easy separation and recyclability. researchgate.netx-mol.com For instance, nickel or copper nanoparticles supported on various materials have been used for the N-alkylation of amines with alcohols. researchgate.net
Table 2: Catalytic N-Alkylation of Amines with Alcohols
| Catalyst Type | Metal Examples | Support/Ligand Examples | Reaction Type |
| Homogeneous | Ir, Ru, Ni, Mn | NHC, Phosphines | Borrowing Hydrogen |
| Heterogeneous | Ni, Cu, Pd | Zeolites, MgO, Al₂O₃, Carbon | Hydrogen Autotransfer |
The development of "green" synthetic methods is a major focus in modern chemistry. For the synthesis of N-alkylanilines, this includes the use of non-toxic reagents and solvents, and energy-efficient processes. The use of alcohols as alkylating agents in place of alkyl halides is a significant step in this direction, as it avoids the formation of halide waste. acs.org
Furthermore, catalyst systems that can operate under milder conditions (lower temperatures and pressures) and in environmentally friendly solvents like water or ionic liquids are being explored. x-mol.com The use of recyclable heterogeneous catalysts also contributes to the sustainability of the process by minimizing catalyst waste. researchgate.netx-mol.com Microwave-assisted synthesis has also been shown to accelerate the N-alkylation of anilines, often leading to higher yields in shorter reaction times. x-mol.com
Derivatization Strategies for Functional Enhancement
The functional properties of this compound can be modified through various derivatization reactions. These modifications can introduce new functional groups into the molecule, thereby altering its physical, chemical, or biological properties.
Derivatization can be targeted at the phenyl rings or potentially at the nonyl chain. For instance, electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation could be used to introduce substituents onto the phenyl rings. These modifications can be used to tune the electronic properties of the molecule or to provide handles for further chemical transformations.
Another strategy for functional enhancement is the introduction of specific functional groups to improve performance in analytical applications, such as enhancing the signal response in mass spectrometry. nih.govnih.gov While not specific to this compound, general methods for derivatizing amines and aromatic compounds can be applied.
Synthesis of Structurally Modified N-Phenylaniline Analogs
The primary route for synthesizing this compound involves the direct alkylation of diphenylamine with a nonene isomer. This reaction is typically catalyzed by acidic materials, with reaction conditions being optimized to favor the desired degree of alkylation.
One of the most common methods for the synthesis of nonylated diphenylamines is the Friedel-Crafts alkylation of diphenylamine with 1-nonene (B85954). This reaction is often catalyzed by acid-treated clays, such as bentonite (B74815). The use of hydrochloric acid-treated bentonite has been shown to be an effective catalyst for the synthesis of diisononyl diphenylamine, achieving a high conversion rate of diphenylamine. researchgate.netresearchgate.net Research has indicated that a 96% conversion of diphenylamine can be achieved, with a 63% yield of the dialkylated product, diisononyl diphenylamine (DNDPA). researchgate.net The reaction mechanism involves the protonation of the alkene by the acidic catalyst to form a carbocation, which then attacks the electron-rich phenyl rings of diphenylamine. The reaction conditions, such as temperature, catalyst loading, and the molar ratio of reactants, can be tuned to control the degree of alkylation and the isomeric distribution of the products. For instance, studies have shown that with sulfuric acid-treated bentonite as a catalyst, the reaction between diphenylamine and 1-nonene can lead to a 96% conversion of diphenylamine with a 51% yield of DNDPA. researchgate.net
The general reaction is as follows:
C₆H₅NHC₆H₅ + C₉H₁₈ → C₆H₅N(C₉H₁₉)C₆H₅
While the focus of many studies is on the production of dialkylated diphenylamines for use as antioxidants, the synthesis can be controlled to favor the mono-alkylated product, this compound. By adjusting the molar ratio of diphenylamine to nonene and modifying the reaction time and temperature, the formation of the mono-substituted product can be enhanced.
Beyond direct alkylation, other synthetic strategies can be employed to create structurally modified N-phenylaniline analogs. These methods often involve the synthesis of diphenylamine derivatives which can then be further modified. For example, a variety of diphenylamine derivatives have been synthesized through the chloroacetylation of diphenylamine, followed by reaction with hydrazine (B178648) hydrate (B1144303) and various aromatic aldehydes. nih.govnih.gov This approach allows for the introduction of diverse functional groups onto the diphenylamine scaffold.
Table 1: Synthesis of Alkylated Diphenylamines
| Catalyst | Reactants | Product(s) | Conversion of Diphenylamine | Yield of Dialkylated Product | Reference |
| Hydrochloric acid-treated bentonite | Diphenylamine, 1-nonene | Mono- and Diisononyl diphenylamine | 96% | 63% | researchgate.net |
| Sulfuric acid-treated bentonite | Diphenylamine, 1-nonene | Mono- and Diisononyl diphenylamine | 96% | 51% | researchgate.net |
Incorporation into Complex Molecular Architectures
The primary application of this compound and related alkylated diphenylamines is as antioxidant additives in lubricants and polymers. openpr.comresearchgate.net In this context, they are not typically used as synthetic building blocks for creating larger, well-defined molecular architectures. Instead, they are physically blended into the material to protect it from degradation caused by heat, oxygen, and mechanical stress. openpr.compqri.org The antioxidant activity of these compounds is attributed to the ability of the amine nitrogen to scavenge free radicals.
However, the functional groups present in diphenylamine and its derivatives offer potential for their use in more complex synthetic schemes. The nitrogen atom and the aromatic rings can be sites for further chemical transformations. For instance, diphenylamine itself can undergo reactions such as N-H functionalization or electrophilic aromatic substitution to introduce new functionalities. These functionalized diphenylamines could then, in principle, be alkylated to produce this compound analogs bearing additional reactive sites.
While direct examples of this compound being used as a building block in multi-step synthesis are not prevalent in the literature, the synthesis of various diphenylamine derivatives highlights the potential for such applications. For example, the synthesis of 2-hydrazinyl-N,N-diphenyl acetamide (B32628) derivatives demonstrates how the diphenylamine core can be elaborated into more complex structures. nih.govnih.gov These derivatives could potentially be N-nonylated in a subsequent step.
The development of methods for the synthesis of substituted diphenylamine derivatives, such as the use of phenolic salts as catalysts for molecular rearrangement and aminolysis, opens up possibilities for creating a wider range of functionalized precursors that could be converted to this compound analogs. google.com These analogs, bearing reactive functional groups, could then serve as monomers or key intermediates in the synthesis of more complex molecules and polymers.
Theoretical and Computational Investigations of N Nonyl N Phenylaniline
Quantum Chemical Studies
Quantum chemical studies, grounded in the principles of quantum mechanics, are employed to elucidate the fundamental electronic structure and related properties of N-Nonyl-N-phenylaniline.
Density Functional Theory (DFT) Applications for Structural and Electronic Properties
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can determine optimized molecular geometry, bond lengths, and bond angles. sapub.orgnih.gov
A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.netucsb.edu
For this compound, the HOMO is expected to be localized primarily on the electron-rich diphenylamine (B1679370) moiety, specifically with significant contributions from the nitrogen atom and the phenyl rings. acs.org The LUMO is likely distributed over the aromatic phenyl rings. The electron-donating nature of the alkyl (nonyl) group is anticipated to raise the HOMO energy level compared to the parent diphenylamine molecule, which can enhance its electron-donating capacity, a key feature for its antioxidant function. researchgate.net
Table 1: Predicted Electronic Properties of this compound based on DFT Calculations
The following data is illustrative, based on typical values for similar substituted diphenylamines calculated with DFT methods.
| Property | Predicted Value | Significance |
| HOMO Energy | -5.1 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | -0.2 eV | Relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap | 4.9 eV | Indicates chemical stability and reactivity. researchgate.net |
| Ionization Potential | 6.5 eV | Energy required to remove an electron; crucial for antioxidant action. nih.gov |
| Dipole Moment | ~1.2 D | Measures the polarity of the molecule. nih.gov |
Aromaticity and Electron Delocalization Analyses
The two phenyl groups in this compound are inherently aromatic. The extent of electron delocalization across the molecule is critical to its stability and reactivity. Methods such as Natural Bond Orbital (NBO) analysis are used to study charge delocalization and hyperconjugative interactions. researchgate.netnih.gov
NBO analysis can quantify the delocalization of the nitrogen atom's lone pair electrons into the antibonding (π*) orbitals of the adjacent phenyl rings. researchgate.net This delocalization is a key feature of the diphenylamine structure, contributing to the stability of the radical formed after hydrogen atom abstraction from the nitrogen—a central step in its antioxidant mechanism. researchgate.netepa.gov The analysis reveals delocalization tails, where the electron density of a bonding orbital extends to neighboring atoms. For instance, in diphenylamine, the C-C bond orbitals within the phenyl rings show significant delocalization to adjacent carbons, which is characteristic of aromatic systems. researchgate.net The connection of the nitrogen atom to two phenyl rings allows for extensive delocalization, which stabilizes the molecule.
Molecular Modeling and Simulation Approaches
While quantum methods excel at describing electronic properties, molecular modeling and simulation techniques are better suited for exploring the conformational landscape and dynamic behavior of flexible molecules like this compound over time.
Molecular Dynamics Simulations for Conformational Behavior
Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion, MD simulations can track the trajectory of a molecule, revealing its conformational preferences and dynamic behavior in various environments. nih.govmun.ca
Molecular Mechanics Calculations for Energetic and Geometrical Analysis
Molecular Mechanics (MM) is a method that uses classical mechanics to model molecular systems. It calculates the potential energy of a system using a force field—a set of parameters and potential energy functions that describe interactions like bond stretching, angle bending, and torsional rotations, as well as non-bonded van der Waals and electrostatic interactions. gmu.edu
MM is computationally less intensive than quantum methods, making it ideal for scanning the potential energy surface of large and flexible molecules. youtube.com For this compound, MM can be used to calculate the energetic barriers for rotation around the C-N and C-C bonds, identifying the most stable (lowest energy) conformations. psu.edu The torsional potential term in the force field is particularly important for describing the rotation of the phenyl groups and the conformational freedom of the nonyl chain. gmu.edu This analysis provides a detailed map of the molecule's geometric possibilities and their relative energies, which is fundamental to understanding its physical and chemical behavior.
In Silico Predictions and Mechanistic Elucidations
Computational methods are instrumental in elucidating the reaction mechanisms by which molecules like this compound perform their function. Given that substituted diphenylamines are widely used as antioxidants, a primary focus of in silico studies is to understand this mechanism. wikipedia.org
The principal antioxidant mechanism for secondary aromatic amines involves the donation of the hydrogen atom from the N-H group to a free radical, a process known as hydrogen atom transfer (HAT). researchgate.net The efficiency of this process is directly related to the N-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates that the hydrogen can be abstracted more easily, making the compound a more effective antioxidant.
DFT calculations are a reliable tool for predicting BDE values. nih.gov For this compound, the calculated N-H BDE would be compared to that of other known antioxidants. The electron-donating nonyl group, along with the two phenyl rings that stabilize the resulting aminyl radical through resonance, is expected to lower the N-H BDE compared to aniline (B41778), thereby enhancing its antioxidant capacity. In some cases, radical scavenging can also occur via abstraction of a hydrogen from the α-carbon of an alkyl substituent. researchgate.net DFT calculations of the C-H BDE on the carbon adjacent to the nitrogen can determine the likelihood of this competing pathway.
Furthermore, in silico tools can be used to predict other aspects of a molecule's behavior, such as its interactions in biological or chemical systems, by using its calculated properties as input for larger-scale models or databases. nih.gov
Prediction of Intermolecular Interaction Mechanisms
The intermolecular forces in this compound are predicted to be a combination of interactions stemming from its distinct structural components: the aromatic phenyl rings and the aliphatic nonyl chain.
π-π Stacking: The two phenyl rings allow for π-π stacking interactions between molecules. In the most stable conformation, the phenyl rings of DPA are twisted relative to the plane of the C-N-C bond, not planar. This twisted, non-planar structure would similarly be expected for this compound, influencing the geometry and strength of these stacking interactions.
Dipole-Dipole Interactions: The nitrogen atom bonded to two phenyl groups creates a modest dipole moment. Theoretical studies on triphenylamine-based dyes, which share the N-aryl structural motif, have utilized Density Functional Theory (DFT) to calculate properties like the total dipole moment, confirming that the nitrogen atom is a key site for molecular interactions. mdpi.com For this compound, this would lead to dipole-dipole interactions, although they are generally weaker than the dispersion forces from the large alkyl chain.
Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are often used to interpret the nature of intermolecular bonds, such as those that could form between this compound and other molecules, like metal ions. researchgate.net
Computational Studies of Reaction Kinetics and Pathways
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the reaction kinetics and pathways for diphenylamine-type antioxidants. nih.gov This work is directly relevant to this compound, which is known to function as a stabilizer and antioxidant. The primary antioxidant mechanism involves the donation of the hydrogen atom from the nitrogen to a free radical, forming a stable diphenylamino radical (DPA•). researchgate.net
Quantum chemical calculations on the reaction of Diphenylamine (DPL) with hydroxyl radicals (HO•) have provided detailed mechanistic insights that can be extrapolated to this compound. researcher.life These studies reveal that the reaction is not simple hydrogen abstraction but proceeds through multiple competing pathways. In an aqueous environment, the reaction is theorized to occur via three main mechanisms researcher.life:
Hydrogen Atom Transfer (HAT): The direct transfer of the amine hydrogen to the radical. This is the classic antioxidant mechanism.
Single Electron Transfer (SET): The amine donates an electron to the radical, forming a radical cation.
Radical Adduct Formation (RAF): The radical adds directly to one of the aromatic rings.
A detailed computational study using DFT (at the M06-2X/6-311++G(d,p) level of theory) on DPA in water has quantified the contribution of each pathway. researcher.life The results show that electron transfer and radical addition are significant, challenging the older view that hydrogen abstraction is the sole mechanism. researcher.life
Table 1: Calculated Branching Ratios for the Reaction of Diphenylamine with HO• in Water Data derived from computational studies on the analogous compound, Diphenylamine.
| Reaction Mechanism | Branching Ratio (%) |
| Hydrogen Atom Transfer (HAT) | 15.4% |
| Single Electron Transfer (SET) | 41.6% |
| Radical Adduct Formation (RAF) | 41.7% |
| This interactive table is based on data from theoretical studies on Diphenylamine (DPL) reacting with HO• radicals in an aqueous environment, which serves as a model for this compound. researcher.life |
Table 2: Calculated vs. Experimental Rate Constants for the Reaction of Diphenylamine with HO• in Water Data for the analogous compound, Diphenylamine.
| Rate Constant | Value (M⁻¹ s⁻¹) |
| Calculated Overall Rate (k_overall) | 1.95 x 10¹⁰ |
| Experimental Overall Rate (k_overall) | 1.00 x 10¹⁰ - 1.36 x 10¹⁰ |
| This interactive table compares the computationally predicted and experimentally determined reaction rates for Diphenylamine, a model for this compound. researcher.life |
These theoretical investigations highlight the complexity of the antioxidant action of N-arylanilines. The formation of the diphenylamino radical (DPA•) is the critical first step in the inhibition of oxidative processes. researchgate.net The stability of this radical, due to the delocalization of the unpaired electron across both phenyl rings, is what makes the parent molecule an effective antioxidant.
Environmental Chemistry and Transformation Pathways of N Nonyl N Phenylaniline
Environmental Persistence and Biotransformation Studies
The persistence of N-Nonyl-N-phenylaniline in the environment is influenced by its susceptibility to biodegradation and abiotic degradation mechanisms.
Under anoxic conditions, diphenylamine (B1679370) has been shown to undergo cometabolic degradation by sulfate-reducing bacteria, with aniline (B41778) identified as a major breakdown product. nih.gov This suggests that a primary step in the biodegradation of this compound could involve the cleavage of the bond between the nitrogen atom and one of the phenyl rings, potentially yielding aniline and N-nonylaniline.
The subsequent degradation of the aniline moiety is better understood. Various bacterial genera, including Burkholderia, Pseudomonas, and Alcaligenes, have been identified as capable of degrading aniline. nih.gov The typical aerobic degradation pathway for aniline and its substituted derivatives involves an initial oxidation to form a catechol, which then undergoes ring cleavage via either an ortho- or meta-cleavage pathway. researchgate.net For this compound, this could translate to the hydroxylation of the phenyl rings, leading to catechol-like intermediates, followed by ring opening and further degradation.
The nonyl group attached to the nitrogen atom is also a potential site for microbial attack. Aerobic degradation of n-alkanes is a well-documented process initiated by alkane hydroxylases, which introduce an oxygen atom at the terminal or subterminal position of the alkyl chain. frontiersin.org This would lead to the formation of corresponding alcohols, which can be further oxidized to aldehydes and fatty acids, eventually entering the β-oxidation pathway. It is plausible that microbial communities in soil and sediment possessing alkane-degrading capabilities could initiate the degradation of this compound at the nonyl chain. nih.gov
Table 1: Potential Microbial Degradation Pathways of this compound (Inferred from Related Compounds)
| Initial Transformation | Potential Intermediates | Subsequent Degradation Pathway |
| N-Phenyl Bond Cleavage | Aniline, N-Nonylaniline | Oxidation to catechols, ring cleavage |
| Aromatic Ring Hydroxylation | Hydroxylated this compound | Formation of catechols, ring cleavage |
| Nonyl Chain Oxidation | N-(Hydroxy-nonyl)-N-phenylaniline | β-oxidation of the alkyl chain |
Abiotic degradation processes, such as hydrolysis and photolysis, can contribute to the transformation of this compound in the environment.
Hydrolysis: The N-phenylaniline structure contains an amine linkage which is generally stable to hydrolysis under neutral environmental pH conditions. Hydrolysis of amides, a related functional group, typically requires strong acidic or alkaline conditions. researchgate.netarkat-usa.org Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in most natural aquatic and soil environments.
Photolysis: Aromatic amines can undergo photolysis upon absorption of ultraviolet (UV) radiation from sunlight. The photolysis of N-substituted iminodibenzothiophene has been shown to generate nitrene intermediates. researchgate.net Similarly, the photolysis of N-nitrosomethylaminoanthraquinones results in denitrosation and rearrangement reactions. nsc.ru While specific photolysis studies on this compound are lacking, it is plausible that it may undergo photochemical transformation in sunlit surface waters or on soil surfaces. Potential reactions could include photo-oxidation of the phenyl rings or cleavage of the C-N bonds. The presence of chromophores in the molecule suggests a potential for photodegradation, though the kinetics and products of such reactions remain to be determined.
The metabolic fate of this compound in organisms is likely to involve enzymatic transformations aimed at increasing its water solubility to facilitate excretion. Studies on the metabolism of simpler N-alkylanilines in fish and mammals provide a framework for predicting these pathways.
In fish, the metabolism of aniline has been shown to involve N-acetylation and ring oxidation at the 2- and 4-positions. nih.gov For N,N-dimethylaniline in rats, the primary metabolic reactions include demethylation and dehydrogenation, followed by glucuronidation and sulfation. mdpi.com
Based on these findings, the metabolic transformation of this compound in biological systems could proceed through several pathways:
N-Dealkylation: The nonyl group could be removed through oxidative dealkylation, a common reaction catalyzed by cytochrome P450 enzymes. This would result in the formation of diphenylamine and a nine-carbon aldehyde or carboxylic acid.
Ring Hydroxylation: The phenyl rings are susceptible to hydroxylation, also mediated by cytochrome P450 enzymes, to form phenolic metabolites. These hydroxylated derivatives can then be conjugated with glucuronic acid or sulfate to enhance their excretion. Studies on diphenylamine have shown that its major metabolites are mono- and di-hydroxylated derivatives. nih.gov
Alkyl Chain Oxidation: The nonyl chain itself can be a target for oxidation at various positions, leading to the formation of hydroxylated metabolites.
The resulting metabolites, being more polar than the parent compound, would be more readily excreted from the organism.
Table 2: Predicted Metabolic Transformations of this compound in Biological Systems
| Transformation Pathway | Primary Metabolites | Secondary Metabolites (Conjugates) |
| N-Dealkylation | Diphenylamine, Nonanal (B32974)/Nonanoic acid | - |
| Ring Hydroxylation | Hydroxy-N-Nonyl-N-phenylaniline | Glucuronide and sulfate conjugates |
| Alkyl Chain Oxidation | N-(Hydroxy-nonyl)-N-phenylaniline | Glucuronide and sulfate conjugates |
Environmental Transport and Distribution Dynamics
The movement and partitioning of this compound in the environment are primarily dictated by its physicochemical properties, particularly its high hydrophobicity.
The sorption of organic compounds to soil and sediment is a key process that influences their mobility, bioavailability, and persistence. The extent of sorption is often quantified by the soil-water partition coefficient (Kd) or, more commonly for non-polar compounds, the organic carbon-normalized sorption coefficient (Koc). chemsafetypro.com
Direct experimental data for the sorption of this compound are not available. However, its high calculated log Kow of 7.6 suggests a strong tendency to partition from water into organic phases. nih.gov This indicates that this compound will exhibit strong sorption to soil organic matter and sediments.
Studies on structurally related compounds support this prediction. For nonylphenol, a compound with a similar nonyl chain, the log Koc was determined to be 3.97, indicating significant sorption to soil. nih.gov Research on polybrominated diphenyl ethers (PBDEs) has also shown high sorption affinity to soils, with sorption being largely irreversible. nih.gov Given the structural similarities, it is expected that this compound will have a high Koc value and will be strongly bound to the organic fraction of soils and sediments. This strong sorption will limit its mobility in the environment, reducing the likelihood of leaching into groundwater.
Based on its predicted properties, this compound released into the environment is expected to partition predominantly to soil and sediment. Its low water solubility and high hydrophobicity will drive it out of the aqueous phase. Volatilization from water surfaces may occur to some extent, but its strong sorption to particulate matter will likely reduce its atmospheric transport.
In soil and sediment, this compound will be relatively immobile due to strong sorption. Its persistence in these compartments will depend on the rates of biotic and abiotic degradation. The degradation is likely to be slow, especially under anaerobic conditions, leading to its potential accumulation in these environmental sinks. Bioaccumulation in organisms is also a concern due to its high lipophilicity.
Research on Remediation and Mitigation Strategies for Environmental Contaminants
Research into the remediation and mitigation of environmental contamination by persistent organic pollutants such as this compound is crucial for environmental protection. While specific studies focusing exclusively on this compound are limited, research on the broader categories of diphenylamines (DPA) and other aniline derivatives provides valuable insights into potential remediation pathways. Strategies largely focus on advanced oxidation processes (AOPs) for the degradation of the contaminant in aqueous environments and on bioremediation or physicochemical treatments for contaminated soils.
Advanced oxidation processes are chemical treatment methods designed to remove organic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (·OH). researchgate.netnih.gov These processes are considered highly effective for degrading refractory contaminants due to their rapid reaction rates and high mineralization efficiency. researchgate.netnih.gov
One promising AOP involves the use of sulfate radicals generated from persulfate. A study on the degradation of the parent compound, diphenylamine (DPA), demonstrated the efficacy of this method. More than 90% of DPA at an initial concentration of 20 mg/L was degraded within 45 minutes in various water matrices, including surface water, groundwater, and seawater. researchgate.netnih.gov The degradation was found to follow pseudo-first-order kinetics, with efficiency influenced by factors such as temperature, pH, and the presence of catalytic ions. researchgate.netnih.gov
The table below summarizes the key findings from a study on diphenylamine degradation using persulfate, which serves as a model for the potential remediation of this compound.
Interactive Data Table: Degradation of Diphenylamine (DPA) using Persulfate AOP
| Parameter | Condition | Degradation Efficiency/Rate | Citation |
| Reaction Time | 45 minutes | >90% degradation of 20 mg/L DPA | researchgate.netnih.gov |
| Temperature | Increased temperature | Significantly accelerated DPA degradation | researchgate.netnih.gov |
| Persulfate Conc. | Increased concentration | Significantly accelerated DPA degradation | researchgate.netnih.gov |
| Catalytic Ions | Fe(3+) or Ag+ | Enhanced DPA degradation (Ag+ more efficient) | researchgate.netnih.gov |
| pH | Increase in pH value | Decreased rate of DPA degradation | researchgate.netnih.gov |
| Ionic Strength | Increase in ionic strength | Decreased rate of DPA degradation | researchgate.netnih.gov |
Other AOPs, such as the Fenton and electro-Fenton processes, have also been shown to be effective in degrading aniline, the core chemical structure of this compound. The electro-Fenton process, in particular, demonstrates superior performance due to the electrochemical regeneration of the ferrous iron catalyst. These findings suggest that AOPs are a viable and potent strategy for treating water contaminated with this compound and related compounds.
For soil contamination, which is a likely environmental fate for hydrophobic compounds like this compound used in lubricants, different mitigation strategies are being explored. These often involve physicochemical or biological methods.
Phytoremediation, which uses plants to clean up contaminated environments, has been investigated for soils polluted with used lubricating oil. In one study, the use of the plant Hibiscus cannabinus in conjunction with organic waste amendments led to a significant reduction in hydrocarbon contamination. This approach highlights a green and cost-effective method for addressing soil pollution.
Soil washing is another technique that has proven effective. This method uses a liquid, often with chemical additives like surfactants, to scrub contaminants from the soil. Research on motor oil-contaminated soil demonstrated that using a green surfactant in a mobile remediation system could remove over 90% of the contaminant, showcasing a promising method for on-site remediation.
The following table details findings from studies on the remediation of soils contaminated with lubricating oils, which often contain antioxidant additives like this compound.
Interactive Data Table: Remediation of Lubricating Oil-Contaminated Soil
| Remediation Method | Key Finding | Contaminant Removal | Citation |
| Phytoremediation | Use of Hibiscus cannabinus with organic waste amendments | 86.4% to 91.8% loss of used lubricating oil in 90 days | nih.gov |
| Soil Washing | Mobile system with a green biosurfactant | Up to 92.4% removal of motor oil from sand | mdpi.com |
| Solvent Extraction | Hexane used to extract base oil from contaminated soil | 85% oil recovery from sand, 40% from clay | uj.ac.za |
These studies collectively indicate that while direct research on this compound remediation is not abundant, effective strategies can be inferred from research on analogous compounds and relevant environmental matrices. Advanced oxidation processes show great promise for water treatment, while phytoremediation and soil washing are viable options for mitigating soil contamination.
Analytical Methodologies for N Nonyl N Phenylaniline Research
Extraction Techniques for Complex Sample Matrices
Extracting N-Nonyl-N-phenylaniline from intricate sample matrices is a critical first step in its analysis. The choice of extraction method depends on the nature of the sample, the concentration of the analyte, and the desired level of purity.
Advanced Solvent-Based Extraction Methods
Modern extraction techniques offer significant advantages over traditional methods, including reduced solvent consumption, faster extraction times, and improved efficiency. nih.govthermoscientific.com
Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov This technique is known for its efficiency in extracting organic compounds from various matrices. mdpi.com The choice of solvent is crucial, and for compounds with aromatic and non-polar characteristics like this compound, solvents such as ethanol (B145695) or acetone (B3395972), sometimes in aqueous mixtures, have proven effective for related compounds. nih.gov The rapid heating and localized high pressure within the sample matrix enhance the mass transfer of the analyte into the solvent. mdpi.com
Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov Supercritical CO2 is non-toxic, inexpensive, and has a critical temperature and pressure that are easily achievable. Its solvating power can be tuned by modifying the pressure and temperature, allowing for selective extraction. For non-polar compounds, SFE offers a "green" alternative to traditional solvent extraction methods. nih.gov To enhance the extraction efficiency of more polar compounds, a modifier such as methanol (B129727) is often added to the supercritical CO2. nih.gov
Solid-Phase Extraction and Microextraction Approaches
Solid-phase extraction (SPE) and its miniaturized version, solid-phase microextraction (SPME), are widely used for sample clean-up and preconcentration of analytes from liquid samples. nih.gov
Solid-Phase Extraction (SPE): SPE is a valuable technique for isolating and concentrating analytes from complex mixtures. nih.gov For a compound like this compound, a reverse-phase sorbent such as C18 or a phenyl-based sorbent would be appropriate. The phenyl sorbent, with its short alkyl chain and phenyl group, provides both moderate hydrophobic selectivity and aromatic selectivity through π−π interactions, which would be beneficial for retaining the phenyl and aniline (B41778) moieties of the target compound. phenomenex.com The general process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of a strong organic solvent.
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused-silica fiber coated with a stationary phase to extract analytes from a sample. For volatile and semi-volatile organic compounds, headspace SPME is often employed. The fiber is exposed to the headspace above the sample, and the analytes partition onto the fiber coating. The fiber is then directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis. This technique is particularly useful for trace analysis in environmental samples.
Chromatographic and Spectroscopic Characterization
Following extraction, chromatographic and spectroscopic techniques are employed for the separation, identification, and quantification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Identification and Quantification
Gas chromatography combined with mass spectrometry is a powerful tool for the analysis of volatile and semi-volatile organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS/MS): GC separates the components of a mixture based on their volatility and interaction with a stationary phase, while MS provides structural information and sensitive detection. For the analysis of this compound, a non-polar or medium-polarity capillary column would likely be used. The compound would be identified based on its retention time and the mass spectrum of its molecular ion and characteristic fragment ions. nih.gov Tandem mass spectrometry (GC-MS/MS) can be used to enhance selectivity and sensitivity, especially in complex matrices, by monitoring specific precursor-to-product ion transitions. d-nb.info A method combining accelerated solvent extraction with GC-MS has been successfully used for the determination of aniline in soil, demonstrating the suitability of this approach for related compounds. mdpi.com
Table 1: GC-MS Parameters for the Analysis of Structurally Similar Compounds
| Parameter | Value |
| Column | DB-5MS |
| Initial Oven Temperature | 60°C, held for 2 min |
| Temperature Ramp 1 | 10°C/min to 140°C, held for 6 min |
| Temperature Ramp 2 | 20°C/min to 250°C, held for 1 min |
| Carrier Gas | Helium |
| Flow Rate | 1.5 mL/min |
| Ionization Mode | Electron Ionization (EI) |
| Data derived from a study on volatile organic compounds in Brassica campestris. nih.gov |
High-Performance Liquid Chromatography (HPLC) Techniques for Separation and Analysis
High-performance liquid chromatography is a versatile technique for separating compounds that are not sufficiently volatile for GC analysis.
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For this compound, a reverse-phase HPLC method would be most suitable. A C18 or a phenyl-based column could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.com Detection can be achieved using a UV detector, as the phenyl and aniline groups will absorb UV light. researchgate.net For enhanced sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS) or a fluorescence detector. elsevierpure.comnih.gov
Table 2: HPLC Parameters for the Analysis of Related Amine Antioxidants
| Parameter | Value |
| Instrument | Perkin-Elmer Model 3B Liquid Chromatograph |
| Detector | UV Spectrophotometric Detector |
| Working Wavelength | 340 nm |
| Mobile Phase | Not specified |
| Stationary Phase | Not specified |
| Data derived from a study on the determination of N-phenyl-α-naphthylamine in synthetic oil. researchgate.net |
Advanced Spectroscopic Methods
Spectroscopic techniques provide valuable information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. ¹H NMR would provide information about the different types of protons and their connectivity in the molecule, while ¹³C NMR would reveal the number and types of carbon atoms. rsc.orgacs.org The chemical shifts and coupling patterns in the NMR spectra can be used to confirm the structure of this compound. rsc.org
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bond (if present as a secondary amine impurity), C-H bonds of the nonyl chain and aromatic rings, and C=C bonds of the aromatic rings. nist.govnist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions within a molecule. msu.edupsu.edu The aromatic rings in this compound will absorb UV radiation, resulting in a characteristic spectrum. rsc.orglibretexts.org The wavelength of maximum absorbance (λmax) can be used for quantitative analysis, following the Beer-Lambert law. libretexts.org The UV-Vis spectrum is influenced by the extent of conjugation in the molecule. khanacademy.org
Novel Analytical Techniques for Trace Analysis and Mechanistic Insights
While dedicated research focusing exclusively on novel analytical techniques for the trace analysis of this compound is limited in publicly available scientific literature, the methodologies applied to structurally similar compounds, such as other substituted diphenylamines and N-alkylanilines, provide a strong framework for its detection and study. Advanced chromatographic and mass spectrometric techniques are paramount for achieving the low detection limits and high selectivity required for trace analysis in complex matrices and for probing the compound's behavior.
High-performance liquid chromatography (HPLC) and gas chromatography (GC), coupled with mass spectrometry (MS), represent the gold standard for the analysis of substituted anilines and diphenylamines. For trace-level quantification, tandem mass spectrometry (MS/MS) is often employed due to its enhanced selectivity and sensitivity, which are achieved by monitoring specific precursor-to-product ion transitions.
A significant challenge in analyzing aromatic amines is their potential for erratic chromatographic responses. However, modern advancements such as the use of specialized capillary columns and optimized injection techniques help to ensure reliable and precise quantification. For instance, in the analysis of related aniline derivatives, methods coupling liquid-liquid extraction with gas chromatography-tandem mass spectrometry (GC-MS/MS) have proven effective for environmental samples. nih.govd-nb.info Similarly, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the advantage of direct injection for aqueous samples, minimizing sample preparation, though its suitability can be dependent on the specific ionization characteristics of the target analyte. d-nb.info
For mechanistic studies, these analytical techniques are indispensable. They can be used to monitor reaction kinetics, identify metabolites or degradation products, and understand the compound's interactions in various systems. For example, understanding the formation of N-nitroso compounds from secondary amines is a critical area of research, and sensitive LC-MS or GC-MS methods are essential for detecting these potential transformation products at trace levels. nih.gov
Research Findings from Analogous Compounds
Detailed studies on other substituted diphenylamines and anilines highlight the performance of modern analytical methods. These findings are directly relevant for developing and validating methods for this compound.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for Substituted Diphenylamines:
A method developed for the determination of ten substituted diphenylamines in environmental matrices like wastewater and biosolids demonstrates the capability of GC-MS/MS. The method provides low limits of detection and good recoveries, making it suitable for trace environmental monitoring. nih.gov
Table 1: Performance of GC-MS/MS for the Analysis of Substituted Diphenylamines in Environmental Samples
| Parameter | Performance Metric |
|---|---|
| Instrument Limit of Detection (LOD) | 0.02–0.1 ng/mL |
| Instrument Limit of Quantitation (LOQ) | 0.06–0.3 ng/mL |
| Analyte Recoveries (in spiked samples) | 71.5% – 117% |
| Relative Standard Deviations (RSDs) | 2.12% – 12.4% |
Data sourced from a study on various styrenated, tert-butyl, and tert-octyl substituted diphenylamines. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Primary Aromatic Amines:
For biological monitoring, such as in urine, LC-MS/MS methods have been developed to detect a wide range of primary aromatic amines. These methods often involve a hydrolysis step to release conjugated amines before extraction and analysis, achieving very low detection limits. nih.gov
Table 2: Performance of LC-MS/MS for the Analysis of Primary Aromatic Amines in Human Urine
| Parameter | Performance Metric |
|---|---|
| Limit of Detection (LOD) | 0.025–0.20 ng/mL |
| Limit of Quantitation (LOQ) | 0.1–1.0 ng/mL |
| Linearity (Correlation Coefficient, r) | >0.999 |
| Relative Recoveries (in QC samples) | 75% – 114% (for 37 of 41 analytes) |
| Inter-day Precision (RSD) | <15.9% |
Data sourced from a study on 39 primary aromatic amines. nih.gov
Comparison of Analytical Techniques for Aniline Derivatives:
A comparative study on the analysis of aniline derivatives in groundwater evaluated GC/MS, GC/MS-MS, and LC/MS-MS. The results showed that while GC/MS-MS offered a tenfold increase in sensitivity over single quadrupole GC/MS, all three techniques provided comparable quantification results in the low µg/L range. d-nb.info This indicates that the choice of method can be tailored to the specific sensitivity requirements and laboratory capabilities.
Future Outlook and Interdisciplinary Research Opportunities
Emerging Research Paradigms for N-Nonyl-N-phenylaniline
The traditional role of this compound as a radical-scavenging antioxidant is the foundation upon which new research paradigms are being built. nih.gov Current research on related diarylamine antioxidants is moving beyond simple oxidation inhibition to the design of multifunctional additives and smart materials.
Detailed Research Findings:
Multifunctional Additives: Research into related alkylated diphenylamines has focused on incorporating additional functionalities into the molecular structure. For instance, the synthesis of diphenylamine (B1679370) derivatives that also possess anti-wear or corrosion-inhibiting properties is a significant area of interest. researchgate.net This approach aims to reduce the complexity and potential for negative interactions of additive packages in lubricants. totalenergies.com For this compound, this could involve the strategic addition of polar or metal-chelating groups to the phenyl rings or the nonyl chain.
Synergistic Antioxidant Systems: Studies on alkylated diphenylamines have shown significant synergistic effects when combined with other types of antioxidants, such as phenolic or sulfur-containing compounds. researchgate.net Future research on this compound will likely focus on optimizing these synergistic combinations to enhance oxidative stability in demanding applications like high-temperature lubricants. totalenergies.com
Computational Design and Mechanistic Studies: Advanced computational methods, such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling, are being employed to predict the antioxidant activity and properties of new diphenylamine derivatives. nih.gov These approaches can accelerate the design of novel this compound analogues with superior performance by correlating molecular structure with antioxidant efficacy. nih.gov Such studies can elucidate the hydrogen atom transfer mechanism, which is key to its antioxidant function. nih.gov
Table 1: Potential Areas for Modified this compound Functionality
| Functional Group Addition | Potential Enhanced Property | Research Focus |
| Phosphorous or Sulfur Moieties | Anti-wear, Extreme Pressure | Development of dual-function lubricant additives. |
| Polar Groups (e.g., -OH, -COOH) | Improved Dispersancy, Surface Adhesion | Enhancing performance in polar base oils and on metal surfaces. |
| Additional Aromatic Rings | Increased Thermal Stability | Application in high-temperature environments. |
Integration with Supramolecular Chemistry and Nanotechnology
The unique molecular structure of this compound, with its combination of a lipophilic nonyl chain and aromatic phenyl groups, makes it a candidate for integration into the fields of supramolecular chemistry and nanotechnology.
Supramolecular Assemblies
The amphiphilic nature of this compound suggests its potential to participate in the formation of ordered supramolecular structures, such as micelles or vesicles, in certain solvent systems. nih.gov While specific research on this compound in this context is limited, studies on other amphiphilic molecules provide a roadmap for future investigations. rsc.orgbeilstein-journals.orgnih.govrsc.org Such assemblies could be designed to be responsive to external stimuli like pH or temperature, leading to controlled-release applications. nih.govnih.gov
Nanotechnology Applications
In the realm of nanotechnology, this compound could be explored for the following applications:
Nanoparticle Stabilization: The nonyl group can provide steric stabilization to nanoparticles in non-polar media, preventing their aggregation and maintaining their dispersion. This is crucial for the formulation of advanced lubricants containing nano-additives.
Functionalized Nanomaterials: this compound could be chemically grafted onto the surface of nanoparticles (e.g., silica, metal oxides) to create functionalized nanomaterials. These materials would carry the antioxidant properties of the diphenylamine moiety, potentially offering targeted protection against oxidation at interfaces.
Polymer Nanocomposites: Incorporating this compound into polymer nanocomposites could enhance their thermal stability and resistance to oxidative degradation. The long alkyl chain can improve the compatibility of the antioxidant with the polymer matrix.
Cross-Disciplinary Collaborations for Enhanced Understanding and Application
Advancing the science and application of this compound will necessitate collaborations across various scientific and engineering disciplines.
Table 2: Potential Cross-Disciplinary Collaborations
| Collaborating Discipline | Research Area | Potential Outcome |
| Polymer Chemistry | Development of antioxidant-functionalized polymers. scitechdaily.com | Creation of self-protecting polymers with enhanced durability. |
| Materials Science | Integration into advanced coatings and composites. | Materials with built-in resistance to environmental degradation. |
| Computational Chemistry | Modeling of antioxidant mechanisms and material interactions. nih.gov | Accelerated design of new derivatives and formulations. |
| Tribology | Study of lubricant performance under extreme conditions. nih.gov | Development of next-generation lubricants for high-efficiency engines. totalenergies.com |
| Sensor Technology | Development of sensors based on diphenylamine derivatives. | Real-time monitoring of oxidative stress in materials. |
For example, collaboration between synthetic chemists and polymer scientists could lead to the development of novel polymerization techniques that incorporate this compound directly into the polymer backbone, creating materials with inherent and long-lasting antioxidant protection. scitechdaily.com
Challenges and Opportunities in Contemporary this compound Research
The future of this compound research is not without its challenges, which in turn present significant opportunities for innovation.
Challenges:
Environmental Regulations: Increasing scrutiny of chemical additives and their environmental fate necessitates the development of more benign and biodegradable alternatives. lubesngreases.com The long-term environmental impact of this compound and its degradation products requires further investigation. researchgate.net
Competition from Natural Antioxidants: There is a growing market trend towards the use of natural antioxidants derived from plant sources. nih.gov Synthetic antioxidants like this compound face competition from these "green" alternatives.
Complexity of Modern Formulations: The increasing complexity of lubricant and polymer formulations presents challenges in ensuring the compatibility and effectiveness of all additives. lubesngreases.com Unforeseen interactions can diminish the performance of the antioxidant. lubesngreases.com
Cost of Innovation: The development and testing of new chemical entities is a costly and time-consuming process, which can be a barrier to the introduction of novel this compound derivatives. lubesngreases.com
Opportunities:
High-Performance Applications: The demand for materials that can withstand extreme conditions (e.g., in aerospace, automotive, and industrial applications) creates opportunities for high-performance antioxidants like this compound. hdinresearch.com
Modification and Functionalization: The potential to chemically modify the this compound structure to impart new functionalities opens up a vast design space for novel materials. nih.gov
Addressing Niche Markets: While broad market trends may favor certain types of antioxidants, there will always be niche applications where the specific properties of this compound are advantageous.
Improved Synthesis and Processing: Innovations in chemical synthesis and processing could lead to more efficient and environmentally friendly methods for producing this compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
